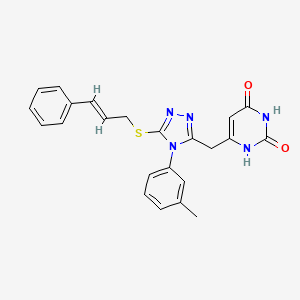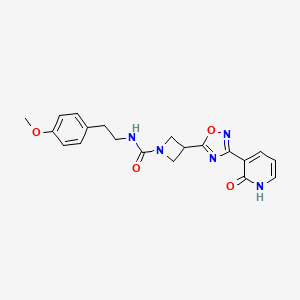![molecular formula C16H16BrNO2S B2495528 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 663205-73-0](/img/structure/B2495528.png)
2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound under discussion is part of a broader category of sulfanyl acetamides, which are known for their interesting chemical and physical properties. These compounds have been synthesized and characterized to explore their potential in various fields, including biological activities. However, the specific compound "2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide" requires a synthesis of related scientific findings for a comprehensive understanding.
Synthesis Analysis
The synthesis of related sulfanyl acetamides often involves multiple steps, including esterification, hydrazidation, cyclization, and final modifications. For example, Rehman et al. (2013) and others have detailed processes for synthesizing similar compounds by reacting various substituted/unsubstituted aromatic organic acids with corresponding esters, hydrazides, and thiols, followed by stirring with bromoacetamides in the presence of DMF and sodium hydride (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfanyl acetamides, including the target compound, features distinct conformational characteristics. Studies like those by Subasri et al. (2016) have explored the crystal structures of related compounds, showing folded conformations around the thioacetamide bridge and intramolecular hydrogen bonding that stabilizes these conformations (Subasri et al., 2016).
Chemical Reactions and Properties
Sulfanyl acetamides undergo various chemical reactions, including cyclization, substitution, and interactions with biological targets. Their reactivity is influenced by the presence of the sulfanyl and acetamide groups, which can participate in nucleophilic substitutions and other transformations, as detailed in works by Savchenko et al. (2020) for related compounds (Savchenko et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, have been characterized to facilitate their handling and application in further studies. The work by Ishmaeva et al. (2015) on related molecules provides insights into their conformational preferences and polarities, which are crucial for understanding their behavior in different environments (Ishmaeva et al., 2015).
Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives in Scientific Research
Bromophenol derivatives, like those isolated from the red alga Rhodomela confervoides, have been studied for their chemical structures and potential biological activities. These compounds, including 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide and 3-bromo-5-hydroxy-4-methoxyphenylacetic acid, among others, have been characterized through spectroscopic methods such as IR, EIMS, FABMS, and NMR. However, they were found inactive against several human cancer cell lines and microorganisms in initial screenings (Zhao et al., 2004).
Antioxidant Activity of Bromophenol Derivatives
Further research into nitrogen-containing bromophenols from Rhodomela confervoides revealed potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants. These findings suggest applications in food and pharmaceutical fields to combat oxidative stress (Li et al., 2012).
Bromophenol Derivatives for Antimicrobial and Cytotoxic Activities
Another study synthesized and characterized novel acetamide derivatives, including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, for their potential biological activities. These compounds exhibited relative activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting their utility in developing therapeutic agents (Rehman et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-11-3-8-15(20-2)14(9-11)18-16(19)10-21-13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALJXXHMMAMMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

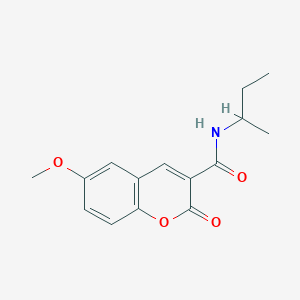
![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)
![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)
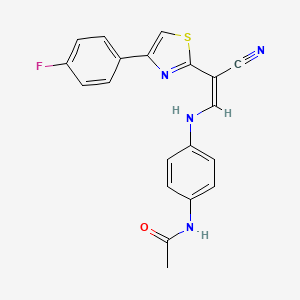
![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)
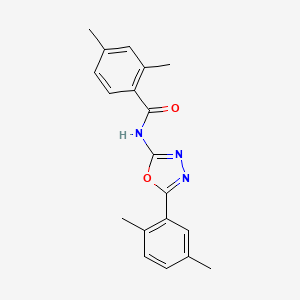
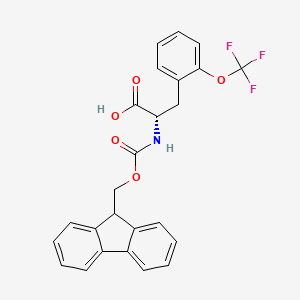
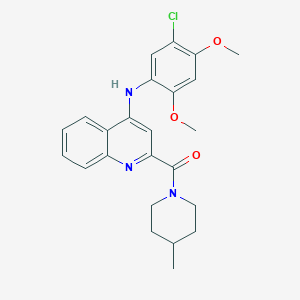
![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)
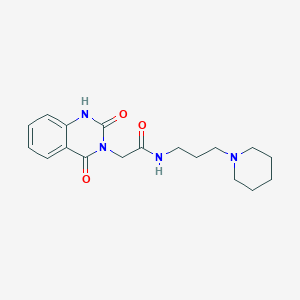
![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)

